7-Methyl-diguanosine triphosphate
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Overview
Description
7-Methyl-diguanosine triphosphate is a cap analog that can be incorporated into messenger RNA. It plays a crucial role in translation and messenger RNA degradation in mammalian cells . This compound is involved in various biological processes, making it a significant subject of study in molecular biology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-diguanosine triphosphate involves the chemical modification of guanosine triphosphate. The process typically includes the methylation of the guanosine moiety at the N7 position, followed by the formation of a triphosphate bridge . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the triphosphate linkage.
Industrial Production Methods: Industrial production of this compound is generally carried out using advanced biochemical techniques. These methods may involve enzymatic synthesis, where enzymes catalyze the formation of the triphosphate linkage, ensuring high yield and purity . The production process is optimized for large-scale manufacturing to meet the demands of research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-diguanosine triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triphosphate moiety, altering its chemical properties.
Substitution: Substitution reactions can occur at the guanosine moiety, leading to the formation of different analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products: The major products formed from these reactions include various methylated and phosphorylated derivatives of this compound. These derivatives have distinct chemical and biological properties, making them useful in different research applications .
Scientific Research Applications
7-Methyl-diguanosine triphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties of nucleotides and their interactions with other molecules.
Mechanism of Action
The mechanism of action of 7-Methyl-diguanosine triphosphate involves its incorporation into messenger RNA as a cap analog. This incorporation affects the stability and translation efficiency of the messenger RNA. The compound interacts with various molecular targets, including translation initiation factors and messenger RNA degradation enzymes . These interactions regulate the translation and degradation of messenger RNA, influencing gene expression and cellular functions .
Comparison with Similar Compounds
7-Methylguanosine triphosphate: Another cap analog with similar properties but different structural features.
7-Methylguanosine diphosphate: A related compound with two phosphate groups instead of three.
7-Methylguanosine monophosphate: A simpler analog with a single phosphate group.
Uniqueness: 7-Methyl-diguanosine triphosphate is unique due to its specific structure, which includes a triphosphate bridge and a methylated guanosine moiety. This structure allows it to mimic the natural cap structure of messenger RNA, making it highly effective in studying messenger RNA capping and its biological functions .
Properties
CAS No. |
62828-64-2 |
---|---|
Molecular Formula |
C21H29N10O18P3 |
Molecular Weight |
802.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C21H29N10O18P3/c1-29-5-31(15-9(29)17(37)28-21(23)26-15)19-13(35)11(33)7(47-19)3-45-51(40,41)49-52(42,43)48-50(38,39)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)25-20(22)27-16(8)36/h4-7,10-13,18-19,32-35H,2-3H2,1H3,(H8-,22,23,25,26,27,28,36,37,38,39,40,41,42,43)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
InChI Key |
FHHZHGZBHYYWTG-INFSMZHSSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O |
Origin of Product |
United States |
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